5-Iodo-2-nitrophenol is a yellow crystalline compound with the chemical formula C6H4INO3. It is synthesized through various methods, including the nitration of 5-iodoaniline followed by diazotization and subsequent treatment with potassium iodide []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to confirm its structure and purity [].
Research suggests that 5-Iodo-2-nitrophenol may have potential applications in various scientific fields, including:
5-Iodo-2-nitrophenol is an organic compound with the molecular formula C₆H₄INO₃. It features an iodine atom and a nitro group (-NO₂) attached to a phenolic ring, specifically at the 5 and 2 positions, respectively. This compound is notable for its distinct physical properties, including a melting point of approximately 80-82 °C and a boiling point of around 290 °C . The presence of both the iodine and nitro groups contributes to its unique chemical reactivity and potential applications in various fields.
These reactions make 5-Iodo-2-nitrophenol a versatile intermediate in organic synthesis.
Research indicates that 5-Iodo-2-nitrophenol exhibits various biological activities, including:
The specific mechanisms of action and potential therapeutic uses remain areas for ongoing research.
Several methods have been developed for synthesizing 5-Iodo-2-nitrophenol:
5-Iodo-2-nitrophenol finds applications in several areas:
Interaction studies involving 5-Iodo-2-nitrophenol focus primarily on its environmental impact and biochemical interactions:
5-Iodo-2-nitrophenol shares structural similarities with several other nitrophenolic compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Notable Features |
---|---|---|
4-Iodo-2-nitrophenol | C₆H₄INO₃ | Similar structure but different substitution pattern. |
5-Bromo-2-nitrophenol | C₆H₄BrNO₃ | Bromine instead of iodine; different reactivity. |
4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | Chlorine substituent; lower toxicity profile. |
2,4-Dinitrophenol | C₆H₄N₂O₅ | Contains two nitro groups; higher toxicity. |
The unique combination of iodine and nitro groups in 5-Iodo-2-nitrophenol sets it apart from these compounds, influencing its reactivity and potential applications in various fields.
Irritant